molecular formula C8H12F2O B3013977 5,5-Difluoro-2-methylcycloheptan-1-one CAS No. 2241141-27-3

5,5-Difluoro-2-methylcycloheptan-1-one

Cat. No.: B3013977
CAS No.: 2241141-27-3
M. Wt: 162.18
InChI Key: UWHHCNXCAWSWGY-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-methylcycloheptan-1-one is a fluorinated organic compound with the molecular formula C8H12F2O It is characterized by the presence of two fluorine atoms attached to the fifth carbon of a seven-membered cycloheptanone ring

Scientific Research Applications

5,5-Difluoro-2-methylcycloheptan-1-one has several applications in scientific research:

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H227, H315, H318, H335 . These indicate that it is combustible, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2-methylcycloheptan-1-one typically involves the introduction of fluorine atoms into a cycloheptanone precursor. One common method is the difluoromethylation of 2-methylcycloheptanone using difluorocarbene reagents. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of difluoromethyl groups to the cycloheptanone substrate. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-methylcycloheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 5,5-Difluoro-2-methylcycloheptan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5,5-Difluoro-2-methylcyclohexan-1-one: A similar compound with a six-membered ring instead of a seven-membered ring.

    5,5-Difluoro-2-methylcyclooctan-1-one: A similar compound with an eight-membered ring.

Uniqueness

5,5-Difluoro-2-methylcycloheptan-1-one is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered ring analogs.

Properties

IUPAC Name

5,5-difluoro-2-methylcycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c1-6-2-4-8(9,10)5-3-7(6)11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHHCNXCAWSWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CCC1=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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